molecular formula C10H9N3OS2 B12916760 Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

Cat. No.: B12916760
M. Wt: 251.3 g/mol
InChI Key: KPNANVIZTWVPKF-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate, often involves multicomponent reactions. These reactions are high-yielding, operationally friendly, and comply with green chemistry criteria . One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale multicomponent reactions. These methods are designed to be cost-effective and environmentally friendly, reducing the need for complex equipment and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate

InChI

InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+

InChI Key

KPNANVIZTWVPKF-OUKQBFOZSA-N

Isomeric SMILES

CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O

Canonical SMILES

CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O

Origin of Product

United States

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